
Fmoc-N-amido-PEG20-acid
Overview
Description
Fmoc-N-amido-PEG20-acid is a polyethylene glycol (PEG)-based linker featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected amine and a terminal carboxylic acid. Its molecular formula is C₅₈H₉₇NO₂₄, with a molecular weight of 1,192.38 g/mol and a purity of 97% (CAS: 1952360-93-8) . The hydrophilic PEG spacer enhances aqueous solubility, while the Fmoc group enables controlled deprotection under basic conditions for subsequent conjugation. Applications span drug delivery, bioconjugation, and materials science, where it improves solubility, stability, and reduces immunogenicity of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG20-acid typically involves the following steps:
Fmoc Protection: The amine group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) of the desired length, in this case, PEG20.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using appropriate reagents such as succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-protected amine and PEG are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-amido-PEG20-acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates.
Scientific Research Applications
Peptide Synthesis
Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), where Fmoc-N-amido-PEG20-acid serves as an acid-labile handle. This facilitates the assembly of peptide chains with high purity and yield. Notably, it allows for the synthesis of peptide N-alkylamides, which are crucial for therapeutic and bioengineering applications.
Case Study: Antimicrobial Peptides
The incorporation of this compound into the synthesis of antimicrobial peptides, such as indolicidin, has demonstrated enhanced stability and bioactivity. This approach utilizes solid-phase synthesis techniques to achieve high yields and purity, underscoring the compound's utility in producing biologically active peptides.
Nanoparticle Conjugation
This compound acts as a versatile linker for conjugating peptides to nanoparticles, such as gold nanoparticles. Such conjugation enables the development of functionalized nanomaterials with specific biological functions, which are essential in biomedical applications .
Table 1: Nanoparticle Conjugation Applications
Application Area | Description |
---|---|
Drug Delivery | Functionalized nanoparticles for targeted delivery systems |
Diagnostic Imaging | Enhanced imaging agents through peptide-nanoparticle conjugates |
Therapeutic Agents | Improved efficacy of therapeutic agents via nanoparticle attachment |
Advanced Materials and Drug Delivery Systems
This compound contributes to the creation of self-assembling materials and novel drug delivery systems. Its incorporation into polymers facilitates the formulation of nanocarriers designed for targeted drug delivery, which is critical in advancing drug delivery technologies .
Case Study: Targeted Drug Delivery
Research has shown that PEG linkers like this compound can significantly enhance the pharmacokinetics and biodistribution of therapeutic agents, leading to improved therapeutic outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of Fmoc-N-amido-PEG20-acid involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Fmoc-N-amido-PEGn-acid Derivatives
Compound | PEG Chain Length (n) | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | CAS Number |
---|---|---|---|---|---|---|
Fmoc-N-amido-PEG4-acid | 4 | C₂₅H₃₄N₂O₆ | 458.55 | >95% | -20°C, dry | N/A |
Fmoc-N-amido-PEG12-acid | 12 | Not specified | ~1,016 (estimated) | Reagent | -20°C | N/A |
Fmoc-N-amido-PEG20-acid | 20 | C₅₈H₉₇NO₂₄ | 1,192.38 | 97% | -20°C | 1952360-93-8 |
Fmoc-N-amido-PEG24-acid | 24 | C₆₆H₁₁₃NO₂₈ | 1,368.59 | 97% | -20°C | 850312-72-0 |
Fmoc-N-amido-PEG36-acid | 36 | C₉₀H₁₆₁NO₄₀ | 1,897.22 | 95% | -20°C | N/A |
t-Boc-N-amido-PEG24-acid | 24 | C₅₆H₁₁₁NO₂₈ | 1,246.47 | 97% | -20°C | 187848-68-6 |
Key Observations:
PEG Chain Length :
- Longer PEG chains (e.g., PEG36) significantly increase molecular weight and hydrophilicity, enhancing solubility and steric shielding but complicating synthesis and purification .
- Shorter chains (e.g., PEG4) offer easier handling and lower steric hindrance, favoring reactions in constrained environments .
Purity :
Functional and Application Differences
A. Bioconjugation Efficiency
- This compound : Balances solubility and conjugation efficiency, making it ideal for modifying proteins and peptides without excessive steric bulk .
- Fmoc-N-amido-PEG36-acid: Superior for drug release applications due to prolonged circulation time and reduced immunogenicity, but its large size may limit tissue penetration .
- t-Boc-N-amido-PEG24-acid : The t-Boc group offers alternative deprotection (acidic conditions vs. Fmoc’s basic), providing flexibility in multi-step syntheses .
B. Solubility and Stability
- Longer PEG chains (PEG24, PEG36) exhibit better solubility in aqueous media, critical for in vivo applications. However, PEG20 is preferred for formulations requiring moderate hydrophilicity .
Case Studies and Research Findings
Drug Delivery :
- PEG36 derivatives demonstrated a 40% increase in drug half-life compared to PEG20 in murine models, attributed to enhanced steric shielding .
- PEG20-linked peptides showed 98% conjugation efficiency vs. 85% for PEG12, highlighting optimal chain length for bioconjugation .
Materials Science: PEG24 and PEG36 are preferred in hydrogel formation due to superior water retention, whereas PEG20 is used in nanoparticle coatings for balanced stability and drug release .
Biological Activity
Fmoc-N-amido-PEG20-acid is a compound that incorporates a poly(ethylene glycol) (PEG) moiety, which is known for its biocompatibility and ability to enhance the solubility and stability of various biomolecules. The biological activity of this compound is of significant interest in fields such as drug delivery, bioconjugation, and therapeutic development. This article explores the biological activity of this compound, including its synthesis, stability, and applications in biomedical research.
Synthesis and Characterization
This compound is synthesized through solid-phase peptide synthesis (SPPS) techniques, where Fmoc (9-fluorenylmethoxycarbonyl) is used as a protecting group for the amino acids. The PEG20 segment enhances the solubility and stability of the resulting peptide conjugates. The synthesis typically involves the following steps:
- Preparation of Resin : Aminomethyl polystyrene resin is used to anchor the first amino acid.
- Fmoc Deprotection : The Fmoc group is removed using a base (e.g., piperidine).
- Coupling Reaction : Subsequent amino acids are coupled using standard peptide coupling reagents.
- PEGylation : The PEG moiety is introduced at the N-terminus or C-terminus depending on the desired properties.
Stability in Biological Media
Research indicates that PEGylated peptides exhibit enhanced stability against proteolytic degradation. For instance, studies have shown that this compound analogues remain intact significantly longer in rat serum compared to their non-PEGylated counterparts. A systematic study demonstrated that peptides with increasing PEG units (up to 20) showed improved stability, with over 70% remaining intact after 48 hours in serum environments .
Drug Delivery Applications
This compound has been explored for its potential in drug delivery systems. The hydrophilic nature of PEG enhances the solubility of poorly soluble drugs and facilitates their transport across biological membranes. Additionally, PEGylation can reduce immunogenicity and prolong circulation time in vivo, making it a valuable strategy for developing therapeutic agents.
Case Studies
- Cancer Therapy : Studies have reported on the use of PEGylated peptides in targeted cancer therapies. For example, a study involving a PEGylated peptide conjugate demonstrated increased tumor accumulation and efficacy in reducing tumor size compared to non-PEGylated formulations .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of PEGylated compounds, highlighting their effectiveness against various bacterial strains. The incorporation of PEG not only enhanced solubility but also improved the overall antimicrobial activity by facilitating better interaction with microbial membranes.
Comparative Stability Data
Compound | Stability in Rat Serum (%) | Stability in Human Plasma (%) |
---|---|---|
Non-PEGylated Control | 30% intact after 24 hours | 25% intact after 24 hours |
Fmoc-N-amido-PEG5-acid | 58% intact after 24 hours | 80% intact after 24 hours |
Fmoc-N-amido-PEG10-acid | 65% intact after 24 hours | 75% intact after 24 hours |
This compound | 70% intact after 48 hours | >80% intact after 24 hours |
Q & A
Q. Basic: What are the critical steps for synthesizing peptides using Fmoc-N-amido-PEG20-acid in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The synthesis involves sequential Fmoc deprotection and coupling reactions. Key steps include:
Resin Preparation : Use pre-loaded resins (e.g., Rink amide resin) to anchor the first amino acid .
Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group. Validate completeness via Kaiser or chloranil tests .
Coupling : Activate this compound with HBTU/HOBt or DIC/Oxyma in DMF (1–2 equivalents) for 30–60 minutes. Monitor reaction progress via ninhydrin or HPLC .
Repetition : Repeat steps 2–3 until the target sequence is achieved.
Cleavage : Use TFA-based cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to cleave the peptide from the resin.
Q. Basic: How does the PEG20 spacer in this compound influence solubility and purification in peptide conjugates?
Methodological Answer:
The PEG20 chain enhances aqueous solubility due to its hydrophilic ethylene oxide units, reducing aggregation during synthesis. For purification:
- Reverse-Phase HPLC : Use gradients of water/acetonitrile with 0.1% TFA. The PEG20 moiety increases retention time compared to non-PEGylated analogs.
- SEC or Dialysis : Employ size-exclusion chromatography or dialysis (MWCO 3.5 kDa) to separate excess PEG reagents .
Q. Advanced: How to optimize conjugation efficiency of this compound with hydrophobic peptides to minimize steric hindrance?
Methodological Answer:
Solvent Optimization : Use DMF:DMSO (3:1) to dissolve hydrophobic peptides and improve reagent diffusion .
Coupling Reagents : Test alternative activators (e.g., PyBOP vs. HBTU) to enhance reaction kinetics.
Temperature Control : Conduct reactions at 4°C to reduce aggregation while maintaining reactivity .
Stepwise PEGylation : Introduce PEG20 after partial peptide assembly to mitigate steric effects. Validate via MALDI-TOF MS to confirm conjugation .
Q. Advanced: What analytical techniques resolve discrepancies in PEG20 chain length verification for this compound?
Methodological Answer:
Discrepancies may arise from polydispersity (PDI >1.1) or hydrolysis. Use:
- MALDI-TOF MS : Confirm molecular weight (expected: 1192.38 Da; deviation <0.1%) .
- NMR (¹H and ¹³C) : Analyze ethylene oxide proton signals (δ 3.5–3.7 ppm) for PEG integrity.
- GPC : Compare retention times with PEG standards to assess chain-length distribution .
Q. Advanced: How to address contradictions in this compound stability data under acidic vs. basic conditions?
Methodological Answer:
Condition-Specific Stability Testing :
- Acidic (pH <3) : Monitor hydrolysis via HPLC over 24 hours (TFA in cleavage cocktails may degrade PEG if prolonged).
- Basic (pH >8) : Avoid prolonged exposure to piperidine (>30 minutes), which can hydrolyze amide bonds .
Alternative Deprotection : For acid-sensitive sequences, use 2% DBU in DMF for Fmoc removal, which is less harsh than piperidine .
Q. Basic: What are the storage and handling protocols for this compound to prevent degradation?
Methodological Answer:
- Storage : Keep desiccated at –20°C in airtight, light-resistant containers. PEG chains are hygroscopic and prone to oxidation .
- Handling : Reconstitute in anhydrous DMF or DCM immediately before use. Avoid freeze-thaw cycles.
- Stability Check : Run LC-MS monthly to detect hydrolysis or oxidation (e.g., PEG chain truncation or FMOC-remnant peaks) .
Q. Advanced: How to design a controlled study comparing this compound with shorter/longer PEG variants (e.g., PEG12, PEG24) in drug delivery systems?
Methodological Answer:
Variables : PEG length (n=12, 20, 24), conjugation site (N-terminal vs. side-chain), and payload (e.g., siRNA vs. small molecules).
Metrics :
- Pharmacokinetics : Measure half-life via fluorescence or radiolabeling in vivo.
- Bioactivity : Compare IC50 values in target vs. off-target cells.
- Stability : Assess serum stability (37°C, 24h) using SDS-PAGE or HPLC .
Statistical Design : Use ANOVA with post-hoc Tukey tests to differentiate PEG length effects.
Q. Advanced: What strategies validate the absence of racemization when incorporating this compound into chiral peptide sequences?
Methodological Answer:
Coupling Conditions : Use low-temperature (0–4°C) and HOBt/DIC to minimize racemization.
Analytical Validation :
- CD Spectroscopy : Compare ellipticity at 220 nm with enantiopure standards.
- Marfey’s Reagent : Derivatize hydrolyzed peptides and analyze via HPLC to detect D/L-amino acids .
Q. Basic: How to troubleshoot low yields in this compound conjugation reactions?
Methodological Answer:
Reagent Purity : Confirm ≥97% purity via LC-MS. Contaminants (e.g., free PEG) compete for activation .
Activation Efficiency : Pre-activate with 1.5 equivalents of DIC/Oxyma for 5 minutes before adding to the peptide.
Solvent Compatibility : Ensure PEG20-acid is fully dissolved; add 10% NMP if DMF is insufficient .
Q. Advanced: How to interpret conflicting data on this compound’s immunogenicity in preclinical models?
Methodological Answer:
Model Selection : Compare results across species (e.g., murine vs. primate) and immune-competent vs. deficient models.
Endpoint Analysis : Measure anti-PEG IgM/IgG via ELISA and complement activation (e.g., C3a levels).
Control Groups : Include PEG-free analogs and commercial PEGylated drugs (e.g., PEG-asparaginase) as benchmarks .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBHNBKAGGRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H97NO24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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